molecular formula C18H20N4O B2718256 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2329366-85-8

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2718256
CAS No.: 2329366-85-8
M. Wt: 308.385
InChI Key: XVFLTHBFDHUKST-UHFFFAOYSA-N
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Description

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperidine ring, which is further substituted with a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Substitution with Dimethylpyrimidinyl Group: The final step involves the substitution of the piperidine ring with a dimethylpyrimidinyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
  • 5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one

Uniqueness

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a piperidine ring substituted with a dimethylpyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12-13(2)19-11-20-17(12)22-9-5-6-14(10-22)18-21-15-7-3-4-8-16(15)23-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLTHBFDHUKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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